{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine
Overview
Description
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propylamine group
Preparation Methods
The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine involves several steps, typically starting with the difluoromethylation of a phenyl ring. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . One common approach involves the reaction of 4-hydroxybenzyl alcohol with difluoromethylating agents to introduce the difluoromethoxy group. The resulting intermediate is then subjected to reductive amination with propylamine to yield the final product .
Chemical Reactions Analysis
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine has several applications in scientific research:
Biology: It is employed in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propylamine group can form hydrogen bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine can be compared with other similar compounds, such as:
{[4-(Trifluoromethoxy)phenyl]methyl}(propyl)amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical reactivity and biological activity.
{[4-(Methoxy)phenyl]methyl}(propyl)amine: The absence of fluorine atoms in this compound leads to different physicochemical properties and potentially different biological effects.
The unique presence of the difluoromethoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-7-14-8-9-3-5-10(6-4-9)15-11(12)13/h3-6,11,14H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBBRHTJGAQPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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